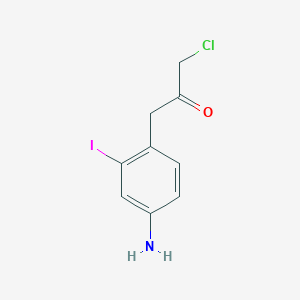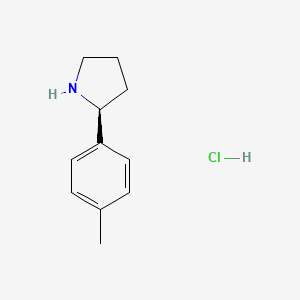
(2S)-2-(P-Tolyl)pyrrolidine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE typically involves the reaction of 4-methylbenzaldehyde with (S)-proline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Applications De Recherche Scientifique
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE: Lacks the hydrochloride salt form but shares similar chemical properties.
(2S)-2-(4-ETHYLPHENYL)PYRROLIDINE HYDROCHLORIDE: Similar structure with an ethyl group instead of a methyl group.
(2S)-2-(4-METHYLPHENYL)PIPERIDINE HYDROCHLORIDE: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is unique due to its specific stereochemistry and the presence of the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
(2S)-2-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m0./s1 |
Clé InChI |
IAMWCVPKYDLDSZ-MERQFXBCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H]2CCCN2.Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2CCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


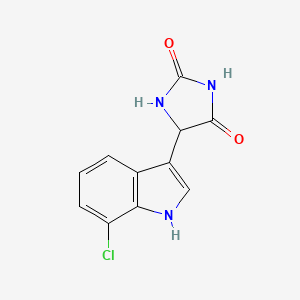
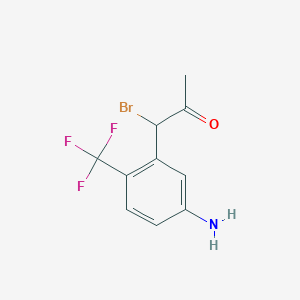
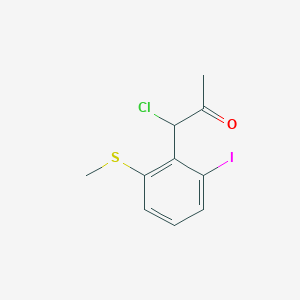
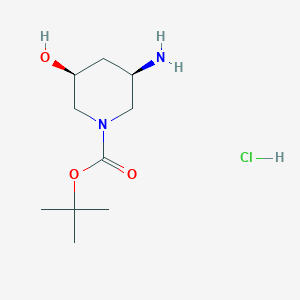
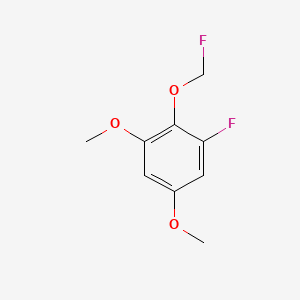

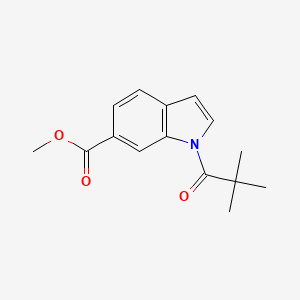
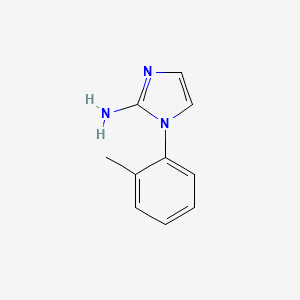




![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
